Hydroquinidine 9-phenanthryl ether

Asymmetric Dihydroxylation Enantioselective Catalysis Cinchona Alkaloid Ligands

This monomeric cinchona alkaloid ligand delivers 83% ee for styrene dihydroxylation—a 9‑point gain over DHQD‑CLB (74% ee) and 2 points above DHQD‑MEQ (81% ee). On 24‑ethyl steroidal side chains, its 8:1 dr represents a >5‑fold improvement over DHQD‑CLB. The 9‑O‑phenanthryl architecture generates π‑stacking interactions that sharpen stereocontrol and provide a distinct face‑selectivity profile not interchangeable with dimeric (DHQD)₂PHAL or chlorobenzoate analogs. Ideal for medicinal chemistry and agrochemical programs demanding maximum enantiopurity in a single step.

Molecular Formula C34H34N2O2
Molecular Weight 502.6 g/mol
CAS No. 135042-88-5
Cat. No. B135633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinidine 9-phenanthryl ether
CAS135042-88-5
Molecular FormulaC34H34N2O2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=CC6=CC=CC=C6C7=CC=CC=C75
InChIInChI=1S/C34H34N2O2/c1-3-22-21-36-17-15-23(22)18-32(36)34(29-14-16-35-31-13-12-25(37-2)20-30(29)31)38-33-19-24-8-4-5-9-26(24)27-10-6-7-11-28(27)33/h4-14,16,19-20,22-23,32,34H,3,15,17-18,21H2,1-2H3/t22-,23+,32-,34+/m1/s1
InChIKeyTWOVHUYOMTVDRB-FVSKFNOUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinidine 9-Phenanthryl Ether (CAS 135042-88-5): A Monomeric Cinchona Alkaloid Ligand for Asymmetric Dihydroxylation


Hydroquinidine 9-phenanthryl ether (CAS 135042-88-5), also known as (DHQD)₂PHN or O-(9-phenanthryl)hydroquinidine, is a monomeric cinchona alkaloid derivative used as a chiral ligand in osmium-catalyzed asymmetric dihydroxylation (AD) reactions [1]. As a pseudoenantiomeric partner to the dihydroquinine analog (DHQ-PHN), this compound enables predictable access to specific enantiomers of vicinal diols, with the 9-O-(9′-phenanthryl) ether moiety providing enhanced π-stacking interactions that improve stereocontrol over earlier ligand generations [2].

Why Hydroquinidine 9-Phenanthryl Ether Cannot Be Interchanged with Other Cinchona Alkaloid Ligands in AD Protocols


Although multiple cinchona alkaloid derivatives are commercially available for asymmetric dihydroxylation, they are not functionally interchangeable. The 9-O-substituent on the alkaloid scaffold strongly influences both the magnitude of enantioselectivity and the absolute stereochemical outcome (face-selectivity) for a given olefin substrate [1]. For instance, the chlorobenzoate derivative (DHQD-CLB) yields substantially lower enantiomeric excess for terminal olefins (e.g., 74% ee for styrene) compared to the phenanthryl ether (PHN) ligand (83% ee), while the dimeric (DHQD)₂PHAL ligand exhibits different substrate scope and can produce opposite face-selectivity on certain olefins compared to the monomeric PHN ligand [2]. These performance divergences are substrate-dependent and cannot be predicted without direct experimental comparison, making generic substitution a high-risk proposition for achieving target stereochemical purity in synthesis workflows.

Quantitative Differentiation: Hydroquinidine 9-Phenanthryl Ether vs. Comparator Ligands


Enantioselectivity Superiority Over DHQD-CLB for Terminal Olefins (Styrene AD)

In head-to-head comparisons under standardized Sharpless AD conditions, hydroquinidine 9-phenanthryl ether (DHQD-PHN) delivers 83% enantiomeric excess (ee) for styrene dihydroxylation, significantly outperforming the p-chlorobenzoate derivative (DHQD-CLB) which yields only 74% ee [1]. The 4-methyl-2-quinolyl ether (DHQD-MEQ) achieves an intermediate 81% ee, confirming that the phenanthryl ether moiety provides the highest stereocontrol among this ligand series for terminal aryl olefins.

Asymmetric Dihydroxylation Enantioselective Catalysis Cinchona Alkaloid Ligands

Enhanced Diastereoselectivity on Steroidal 24-Ethyl Substrates Relative to DHQD-CLB

On the (22E,24S)-24-ethyl steroidal side chain substrate, hydroquinidine 9-phenanthryl ether (DHQD-PHN) achieves an 8:1 diastereomeric ratio of (22R,23R) to (22S,23S) products [1]. In stark contrast, the p-chlorobenzoate ligand (DHQD-CLB) gives only a 1.5:1 ratio on the identical 24-ethyl substituted substrate, representing a more than 5-fold improvement in diastereocontrol.

Steroid Synthesis Brassinosteroids Diastereoselective Dihydroxylation

Divergent Face-Selectivity on o-Allylbenzamides Compared to DHQD-CLB

On o-allylbenzamide substrates (e.g., compound 2c), hydroquinidine 9-phenanthryl ether (DHQD-PHN) produces the opposite major enantiomer compared to the Sharpless mnemonic prediction and exhibits a distinct selectivity profile from DHQD-CLB [1]. DHQD-CLB gives the expected enantiomer for one substrate (2a) but the opposite for another (2c), both with poor enantioselectivity, whereas DHQD-PHN provides a more consistent, though anomalous, stereochemical outcome.

Face-Selectivity Anomalous Selectivity o-Allylbenzamide AD

Substrate-Dependent Performance Relative to Dimeric (DHQD)₂PHAL in Enyne Dihydroxylation

In the asymmetric dihydroxylation of 1,3-enynes, the monomeric hydroquinidine 9-phenanthryl ether (PHN-DHQD) and the dimeric ligand (DHQD)₂PHAL exhibit distinct enantioselectivity profiles depending on olefin substitution pattern [1]. For terminal enyne olefins, PHN-DHQD yields 38-79% ee, while trans-disubstituted enynes achieve 73-97% ee. The dimeric ligand shows complementary substrate scope, with performance varying by substrate type rather than one ligand being universally superior.

Enyne Dihydroxylation Monomeric vs. Dimeric Ligands Substrate Scope

Computational Validation of Distinct Enantioselectivity Predictions Among PHN, MEQ, and CLB Ligands

Density functional theory (DFT) calculations and transition-state modeling of three cinchona alkaloid catalysts—DHQD-PHN, DHQD-MEQ, and DHQD-CLB—demonstrate that predicted enantioselectivities for each ligand differ and align well with experimental findings [1]. The computational model reveals that the phenanthryl ether (PHN) ligand stabilizes the transition state through distinct C-H···O hydrogen bonding interactions compared to the other derivatives, providing a mechanistic basis for its observed selectivity advantages.

DFT Calculations Transition-State Modeling Cinchona Alkaloid Catalysis

Optimal Application Scenarios for Hydroquinidine 9-Phenanthryl Ether Based on Quantitative Evidence


High-Enantiopurity Diol Synthesis from Terminal Aryl Olefins (e.g., Styrene Derivatives)

When synthesizing chiral 1,2-diols from terminal aryl olefins such as styrene, hydroquinidine 9-phenanthryl ether delivers 83% ee, representing a 9 percentage point improvement over the chlorobenzoate ligand DHQD-CLB (74% ee) and a 2 percentage point advantage over the methylquinolyl ligand DHQD-MEQ (81% ee) under standardized Sharpless AD conditions [1]. This scenario is particularly relevant for pharmaceutical intermediate production where maximizing enantiopurity in a single step reduces downstream purification burden.

Stereocontrolled Synthesis of Brassinosteroid and Related Steroidal Natural Products

For the asymmetric dihydroxylation of 24-ethyl substituted steroidal side chains, DHQD-PHN provides an 8:1 diastereomeric ratio, a >5-fold improvement over the 1.5:1 ratio obtained with DHQD-CLB on the identical substrate [1]. This application scenario is critical for the synthesis of brassinosteroids and related plant growth regulators, where the 22R,23R configuration is essential for biological activity and high isomeric purity is a regulatory requirement for agrochemical development.

Exploration of Anomalous Face-Selectivity on o-Allylbenzamide Scaffolds

When working with o-allylbenzamide substrates that exhibit non-classical stereochemical outcomes under Sharpless AD conditions, DHQD-PHN provides a distinct and reproducible selectivity profile compared to DHQD-CLB, which yields inconsistent face-selectivity and poor enantioselectivity on these substrates [1]. This scenario is relevant for medicinal chemistry programs exploring structure-activity relationships of benzamide-containing chiral building blocks where access to both enantiomeric series is required.

Trans-Disubstituted Enyne Dihydroxylation Requiring High Enantioselectivity

For trans-disubstituted 1,3-enyne substrates, the monomeric PHN-DHQD ligand achieves enantioselectivities ranging from 73% to 97% ee, providing a valuable alternative to dimeric (DHQD)₂PHAL when monomeric catalyst handling or cost considerations favor a simpler ligand architecture [1]. This application scenario applies to the synthesis of chiral enyne-derived diols used as versatile intermediates in natural product total synthesis and fragment-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroquinidine 9-phenanthryl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.